4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
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Overview
Description
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C12H12ClN3O7S2 and a molecular weight of 409.82 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with pyridine-2-carboxylic acid to form the intermediate 4-(pyridin-2-yl)ureidobenzene-1-sulfonyl chloride. This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Chemical Reactions Analysis
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify the active site of an enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar compounds to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate include:
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonic acid: This compound lacks the chloride group and is less reactive.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl fluoride: This compound has a fluoride group instead of a chloride group, which alters its reactivity and applications.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl bromide: Similar to the chloride derivative but with different reactivity due to the presence of a bromide group.
The uniqueness of this compound lies in its specific reactivity and the balance of its chemical properties, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVGAVRLQJTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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